2,3-Dihydroxybenzoyl 5'-adenylate
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Overview
Description
2,3-dihydroxybenzoyl 5'-adenylate is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It has a role as an Escherichia coli metabolite. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a 2,3-dihydroxybenzoyl 5'-adenylate(1-).
Scientific Research Applications
Biosynthesis of Enterobactin
Rusnak, Faraci, and Walsh (1989) studied the enzyme 2,3-dihydroxybenzoate-AMP ligase, involved in activating 2,3-dihydroxybenzoic acid in the biosynthesis of the siderophore enterobactin. This enzyme is vital in the biosynthetic pathway of enterobactin, a key component for iron acquisition in bacteria (Rusnak, Faraci, & Walsh, 1989).
Inhibition of EntE Enzyme
Callahan, Lomino, and Wolfenden (2006) synthesized a compound to inhibit EntE, a 2,3-dihydroxybenzoate AMP ligase from Escherichia coli, demonstrating the potential of manipulating this enzyme for research purposes (Callahan, Lomino, & Wolfenden, 2006).
Free Radical Research
Grootveld and Halliwell (1986) identified hydroxylated derivatives of salicylate, including 2,3-dihydroxybenzoate, in human body fluids, indicating its potential as a marker for hydroxyl-radical formation in vivo (Grootveld & Halliwell, 1986).
Arabidopsis Study
Okrent, Brooks, and Wildermuth (2009) explored the inhibition of Arabidopsis GH3.12 by salicylate, involving 2,3-dihydroxybenzoate. This study shows the compound's relevance in plant biology and phytohormone interactions (Okrent, Brooks, & Wildermuth, 2009).
Enzymatic Reactions in Biochemical Systems
Li and Kluger (2018) discussed the use of acyl phosphate esters, related to the biochemical systems that use adenylates of amino acids. This sheds light on the potential applications of 2,3-dihydroxybenzoyl 5'-adenylate in understanding enzymatic reactions in biochemical systems (Li & Kluger, 2018).
Siderophore Biosynthesis
Neres et al. (2008) designed a fluorescent probe for aryl acid adenylating enzymes involved in siderophore biosynthesis, highlighting the role of compounds like 2,3-dihydroxybenzoyl 5'-adenylate in understanding siderophore production in various bacteria (Neres et al., 2008).
properties
Product Name |
2,3-Dihydroxybenzoyl 5'-adenylate |
---|---|
Molecular Formula |
C17H18N5O10P |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxybenzoate |
InChI |
InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/t9-,12-,13-,16-/m1/s1 |
InChI Key |
ULPVJDOMCRTJSN-RVXWVPLUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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